molecular formula C13H10OS2 B3034310 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one CAS No. 155669-26-4

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one

Cat. No. B3034310
CAS RN: 155669-26-4
M. Wt: 246.4 g/mol
InChI Key: IWLDEULFZPGROA-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1,5-Bis-(2-thienyl)-1,4-pentadien-3-one” is a type of organic compound, possibly related to the chalcone family . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Scientific Research Applications

Anti-Inflammatory Activity

Chalcones, including SGCH 20, have been extensively investigated for their anti-inflammatory properties. The presence of the reactive α,β-unsaturated system in the chalcone ring contributes to this activity. SGCH 20 has demonstrated potent anti-inflammatory effects, potentially surpassing reference drugs like indomethacin and ibuprofen .

Photocatalytic Hydrogen Evolution

Interestingly, SGCH 20 has been studied in the context of photocatalysis. Specifically, it is part of dual acceptor copolymers used for highly efficient photocatalytic hydrogen evolution. This application extends beyond traditional pharmacology and highlights its potential in sustainable energy research .

properties

IUPAC Name

(1E,4E)-1,5-dithiophen-2-ylpenta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS2/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLDEULFZPGROA-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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